2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate
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Overview
Description
2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate is an organic compound with a complex structure that includes both phenyl and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate typically involves the reaction of 2-oxo-2-phenylethyl bromide with 4-(2,4-dichlorophenoxy)butanoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ester bond, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and dichlorophenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 4-(2,5-dichlorophenoxy)butanoate
- 2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)acetate
- 2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)propanoate
Uniqueness
2-Oxo-2-phenylethyl 4-(2,4-dichlorophenoxy)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group enhances its potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H16Cl2O4 |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
phenacyl 4-(2,4-dichlorophenoxy)butanoate |
InChI |
InChI=1S/C18H16Cl2O4/c19-14-8-9-17(15(20)11-14)23-10-4-7-18(22)24-12-16(21)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
InChI Key |
DVIRRJJBYBNZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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